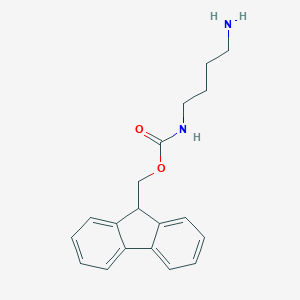

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate is a chemical compound with the molecular formula C₁₉H₂₂N₂O₂. It is commonly used in organic synthesis and biochemical research. This compound is known for its role as a protecting group for amines in peptide synthesis, where it helps to prevent unwanted side reactions during the synthesis process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 4-aminobutyl carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo substitution reactions where the fluorenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce primary amines .

Applications De Recherche Scientifique

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted side reactions.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.

Industry: The compound is used in the production of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate involves its role as a protecting group. It forms a stable bond with the amine group, preventing it from participating in unwanted reactions. This stability is crucial during the synthesis of complex molecules, such as peptides, where selective reactions are necessary .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 9H-fluoren-9-ylmethyl N-(4-aminobenzyl)carbamate

- 9H-fluoren-9-ylmethyl N-(4-aminopentyl)carbamate

Uniqueness

Compared to similar compounds, 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate offers unique advantages in terms of stability and ease of removal after the synthesis process. Its specific structure allows for efficient protection of amine groups without interfering with other functional groups in the molecule .

Activité Biologique

9H-Fluoren-9-ylmethyl N-(4-aminobutyl)carbamate, also known as Fmoc-N-(4-aminobutyl)carbamate, is a compound that has garnered attention in medicinal chemistry and biological research due to its potential applications in drug development and therapeutic interventions. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 4-aminobutylamine under controlled conditions to yield the desired carbamate derivative. The process often includes purification steps such as column chromatography to isolate the final product in high purity and yield .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, a related study found that derivatives showed enhanced cytotoxicity against breast cancer cells, suggesting that modifications to the fluorenyl group may enhance bioactivity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits moderate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved .

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of this compound. In models of neurodegenerative diseases, such as Alzheimer's, the compound demonstrated the ability to reduce oxidative stress and inhibit neuronal apoptosis. These effects are thought to be mediated through the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines (e.g., MCF-7 and HeLa) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 cells, indicating significant potency compared to control treatments.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| HeLa | 20 | Inhibition of cell cycle progression |

Case Study 2: Antimicrobial Activity

In an antimicrobial susceptibility test against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. This suggests potential as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUERCAXBAHLNFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383196 |

Source

|

| Record name | 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117048-49-4 |

Source

|

| Record name | 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.